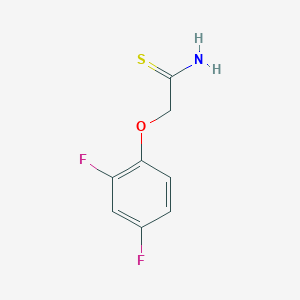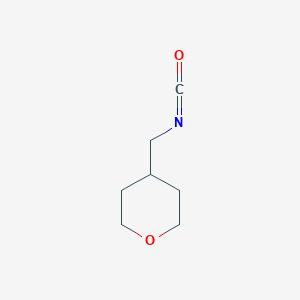
4-(Isocyanatomethyl)tetrahydropyran
Overview
Description
4-(Isocyanatomethyl)tetrahydropyran is a laboratory chemical . It has a unique cycloaliphatic structure. The molecular formula is C7H11NO2 and the molecular weight is 141.17 g/mol .
Physical And Chemical Properties Analysis
4-(Isocyanatomethyl)tetrahydropyran is a liquid and appears colorless . Its boiling point ranges from 110 to 115 °C at 20 mm Hg .Scientific Research Applications
-
Synthesis of Neopeltolide
- Field : Marine Drugs and Life Sciences .
- Application Summary : Tetrahydropyrans are structural motifs present in a range of biologically important marine natural products. Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
- Methods : The synthetic strategies exploited for constructing the tetrahydropyran ring include synthetic methods; tetrahydropyrans; oxocarbenium ions; hetero-Diels-Alder cycloadditions; oxa-Michael reactions; palladium-catalyzed alkoxycarbonylations; oxymercurations; radical cyclizations; ring-closing metathesis .
- Results : Twenty total and formal syntheses of this natural product have been reported so far .
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans
- Field : Organic Chemistry .
- Application Summary : Tetrahydropyran derivatives (THPs) are privileged scaffolds that represent one of the most common motifs in oxygen-containing natural products. A great number of drugs containing this moiety have shown interesting biological activities in a plethora of applications .
- Methods : The atom economy acid-catalyzed cyclization of allylsilyl alcohols provided polysubstituted tetrahydropyrans in good yields and excellent diastereoselectivities .
- Results : This approach resulted to be more efficient in both yield and stereocontrol compared to the traditional oxymercuration procedure .
- 4-Methyltetrahydropyran (4-MeTHP) as an Organic Reaction Solvent
- Field : Industrial Chemistry .
- Application Summary : 4-Methyltetrahydropyran (4-MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. It has been studied for the first time for its performance as an organic reaction solvent .
- Methods : Its broad application to organic reactions includes radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .
- Results : This breadth suggests 4-MeTHP can serve as a substitute for conventional ethers and harmful halogenated solvents .
- Catalytic Production of Tetrahydropyran (THP)
- Field : Green Chemistry .
- Application Summary : Tetrahydropyran (THP) is a five-carbon heterocyclic ether that is non-carcinogenic, non-peroxide forming, biodegradable, and economically competitive with tetrahydrofuran (THF) as a solvent . It has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150–200 °C .
- Methods : The apparent activation energy of THP formation is 31 kJ mol −1, and the reaction orders with respect to the partial pressures of H2, DHP, and THP are: 2, 1, and −0.3 . The kinetic data has been fitted to a Hougen–Watson model where the rate limiting step is the hydrogenation of adsorbed DHP .
- Results : THP is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent . The minimum selling price of THP is competitive with the market price of THF ($900–1400 per ton) at a DHP feedstock cost of $1000 per ton .
Safety And Hazards
properties
IUPAC Name |
4-(isocyanatomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQATXIFBTOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640451 | |
| Record name | 4-(Isocyanatomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isocyanatomethyl)tetrahydropyran | |
CAS RN |
934570-48-6 | |
| Record name | Tetrahydro-4-(isocyanatomethyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Isocyanatomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(isocyanatomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

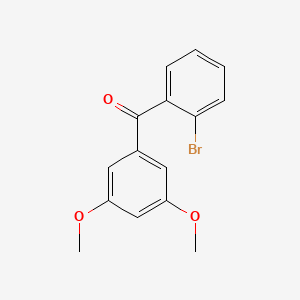

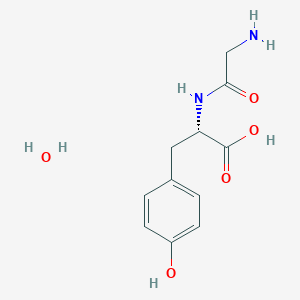
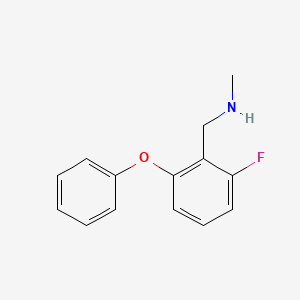
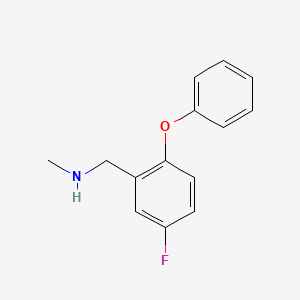

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)
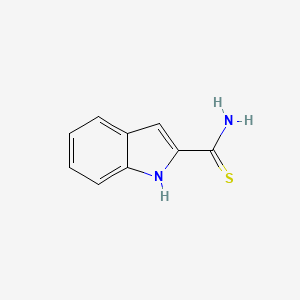
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)
